molecular formula C34H36Cl2N8O4 B611983 FIIN-3

FIIN-3

Número de catálogo: B611983
Peso molecular: 691.6 g/mol
Clave InChI: SFLKJNSBBVSPFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.

Análisis Bioquímico

Biochemical Properties

FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .

Actividad Biológica

FIIN-3 is a novel covalent inhibitor that has garnered attention for its ability to target fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR) in various cancer models. This compound is particularly significant due to its effectiveness against gatekeeper mutants of FGFRs, which are often resistant to first-generation inhibitors. This article explores the biological activity of this compound, including its mechanism of action, potency, selectivity, and relevant case studies.

This compound operates through covalent binding to specific cysteine residues within the ATP-binding pocket of FGFRs and EGFR. This dual targeting capability is facilitated by the unique conformational flexibility of its acrylamide substituent, allowing it to bind covalently to distinct sites on these receptors. The compound's binding mode has been elucidated through crystallographic studies, revealing a "DFG-out" conformation that enhances its inhibitory efficacy against both wild-type and mutant forms of FGFRs and EGFR .

Potency and Selectivity

This compound demonstrates potent antiproliferative activity across various cancer cell lines. The following table summarizes its inhibitory potency against different FGFRs and EGFR:

Receptor IC50 (nM) Comments
FGFR113Potent inhibition
FGFR221Effective against gatekeeper mutants
FGFR331Comparable to other inhibitors
FGFR435Moderate potency
EGFR43Strong inhibition, particularly against L858R mutant

The data indicate that this compound is particularly effective against gatekeeper mutants like V564F and E565K, which are typically resistant to conventional therapies . Additionally, it shows moderate activity against the EGFR L858R/T790M double mutant, which is associated with resistance to first-generation EGFR inhibitors .

Case Study 1: Inhibition in Ba/F3 Cells

A notable study involved the use of Ba/F3 cells engineered to express various FGFRs and EGFR mutants. This compound was tested for its ability to inhibit cell proliferation in this model:

  • Experimental Setup : Ba/F3 cells were transformed with either wild-type or mutant FGFRs and EGFR.
  • Results : this compound exhibited an EC50 of 135 nM against cells expressing the EGFR vIII fusion protein and an EC50 of 17 nM against L858R mutant cells. In contrast, FIIN-2 showed significantly lower potency in these assays .

Case Study 2: Selectivity Profiling

Further investigations utilizing KinomeScan assays assessed the selectivity of this compound among various kinases:

  • Findings : While this compound displayed strong selectivity for FGFRs and EGFR, it showed limited activity against other kinases such as BTK and FLT1. This selectivity profile suggests that this compound may have a favorable safety margin compared to less selective inhibitors .

Aplicaciones Científicas De Investigación

Efficacy Against Cancer Models

FIIN-3 has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes its efficacy against different FGFR and EGFR mutants:

Cell Line Target EC50 (nM) Comments
Ba/F3 cells (FGFR1-4)Wild-type FGFRs1 - 41Potent inhibition across all FGFRs
Ba/F3 cells (FGFR2 V564F mutant)Gatekeeper mutant64Effective against resistant forms
Ba/F3 cells (EGFR L858R mutant)Wild-type EGFR17Highly effective, superior to FIIN-2
Ba/F3 cells (EGFR L858R/T790M)Double mutant231Moderate activity; resistant to first-generation inhibitors
Gastric cancer cell linesMultiple targetsVariesEffective in preclinical studies
Ovarian cancer cell linesMultiple targetsVariesDemonstrated growth inhibition

Case Studies

  • Inhibition of FGFR Pathway in Lung Cancer : In a study involving lung squamous carcinoma, this compound exhibited strong inhibitory effects on cell proliferation, highlighting its potential as a targeted therapy for FGFR-driven malignancies. The compound's ability to inhibit both FGFR and EGFR pathways suggests a dual-targeting approach that could enhance therapeutic outcomes in patients with co-dependent signaling pathways .
  • Combination Therapies : Research indicates that combining this compound with autophagy inhibitors can potentiate its cytotoxic effects on tumor cells. This combination strategy is under investigation for its ability to enhance the efficacy of this compound in various solid tumors, including ovarian and gastric cancers .

Clinical Implications

The clinical relevance of this compound lies in its ability to target resistant mutations in FGFRs and EGFRs, which are common in many cancers. By effectively inhibiting these pathways, this compound may provide a new avenue for treatment in patients who have failed previous therapies. The compound's selectivity and potency make it a promising candidate for further clinical development.

Propiedades

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FIIN-3
Reactant of Route 2
Reactant of Route 2
FIIN-3
Reactant of Route 3
Reactant of Route 3
FIIN-3
Reactant of Route 4
Reactant of Route 4
FIIN-3
Reactant of Route 5
Reactant of Route 5
FIIN-3
Reactant of Route 6
Reactant of Route 6
FIIN-3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.